18-Crown-6

Description

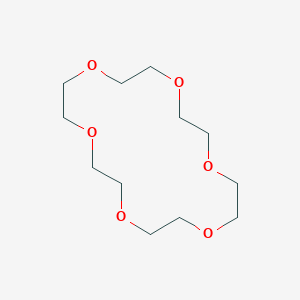

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZNGIUYQVAUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058626 | |

| Record name | 18-Crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, odorless, hygroscopic liquid soluble in water and most organic solvents; [Ullmann] White crystals; [MSDSonline] | |

| Record name | 18-Crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000667 [mmHg] | |

| Record name | 18-Crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17455-13-9 | |

| Record name | 18-Crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17455-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Crown-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 18-Crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-hexaoxacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18-CROWN-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J177NC5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 18-Crown-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms and purification techniques for 18-crown-6, a macrocyclic polyether of significant interest in various fields of chemistry and drug development. This document details the prevalent Williamson ether synthesis and template-assisted methods, alongside purification strategies including distillation, recrystallization, and complex formation. Experimental protocols, quantitative data, and process visualizations are presented to facilitate a deeper understanding and practical application of these methodologies.

Synthesis of this compound: Mechanisms and Protocols

The synthesis of this compound is most commonly achieved through a modification of the Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a base. A notable improvement to this classical approach is the use of a metal cation as a template to promote the cyclization reaction, thereby increasing the yield of the desired macrocycle.

Modified Williamson Ether Synthesis (Template-Assisted)

The most widely adopted synthesis of this compound involves the reaction of triethylene glycol and 1,2-bis(2-chloroethoxy)ethane in the presence of a potassium base, typically potassium hydroxide. The potassium ion acts as a template, organizing the linear polyether chains into a circular conformation that facilitates the final ring-closing step.[1][2]

The overall reaction is as follows: (CH₂OCH₂CH₂Cl)₂ + (CH₂OCH₂CH₂OH)₂ + 2 KOH → (CH₂CH₂O)₆ + 2 KCl + 2 H₂O[1]

Mechanism:

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism.[3] The potassium hydroxide deprotonates the terminal hydroxyl groups of the triethylene glycol, forming a potassium alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 1,2-bis(2-chloroethoxy)ethane and displacing the chloride leaving group. The potassium cation coordinates with the oxygen atoms of the growing polyether chain, holding it in a favorable conformation for the intramolecular cyclization to occur.

A diagram illustrating the template-assisted Williamson ether synthesis of this compound is provided below.

Experimental Protocol for this compound Synthesis

The following protocol is adapted from a well-established procedure for the synthesis of this compound.[4][5]

Materials:

-

Triethylene glycol

-

1,2-bis(2-chloroethoxy)ethane

-

Potassium hydroxide (85%)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of potassium hydroxide in water is prepared and allowed to cool.

-

Triethylene glycol is dissolved in THF in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.

-

The potassium hydroxide solution is added to the triethylene glycol solution with vigorous stirring.

-

A solution of 1,2-bis(2-chloroethoxy)ethane in THF is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for 18-24 hours.

-

After cooling, the bulk of the THF is removed under reduced pressure.

-

The resulting slurry is diluted with dichloromethane and filtered to remove inorganic salts.

-

The organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Triethylene glycol : 1,2-bis(2-chloroethoxy)ethane) | 1:1 | [6] |

| Molar Ratio (Triethylene glycol : Potassium hydroxide) | 1:2 to 1:4 | [6] |

| Crude Yield | 38-44% | [4][5] |

Purification of this compound

Crude this compound contains unreacted starting materials and polymeric byproducts.[4] Several techniques are employed to obtain high-purity this compound.

Distillation

Vacuum distillation is an effective method for the initial purification of this compound.[1] It is important to carry out the distillation at the lowest possible pressure to avoid decomposition.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point | 116 °C at 0.2 Torr | [1] |

| Collection Temperature Range (Crude) | 100–167 °C at 0.2 mm | [4][5] |

Recrystallization from Acetonitrile

A highly effective method for purifying this compound involves the formation of a crystalline complex with acetonitrile.[4][5] this compound is dissolved in hot acetonitrile and upon cooling, a white crystalline complex precipitates, leaving impurities in the solution. The acetonitrile is subsequently removed under vacuum to yield pure this compound.

Experimental Protocol for Recrystallization:

-

Crude this compound is dissolved in a minimal amount of hot acetonitrile.

-

The solution is allowed to cool to room temperature with vigorous stirring to induce crystallization.

-

The flask is then placed in a freezer for 24-48 hours to maximize precipitation.

-

The crystalline complex is collected by rapid filtration and washed with a small amount of cold acetonitrile.

-

The acetonitrile is removed from the complex under high vacuum with gentle heating to afford pure this compound.[4][5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield from Recrystallization | 56-66% (from crude) | [4][5] |

| Melting Point (Pure) | 38–39.5 °C | [4][5] |

A workflow for the purification of this compound is depicted in the following diagram.

Other Purification Techniques

-

Complexation with Metal Salts: A method has been developed for the isolation and purification of crown ethers by forming insoluble complexes with metal salts of 1,n-alkanedisulfonic acids. This technique has been shown to provide a higher yield of pure this compound compared to conventional workups involving distillation.[7]

-

Chromatography: Flash chromatography can be employed for the purification of crown ethers, particularly for derivatives with varying polarities.[8]

-

Formation of an Alkalide Salt: For obtaining rigorously dry this compound, the compound can be dissolved in THF followed by the addition of NaK to form the alkalide salt [K(this compound)]Na.[1]

Summary of Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Molar Ratio (Triethylene glycol : 1,2-bis(2-chloroethoxy)ethane) | 1:1 | [6] |

| Molar Ratio (Triethylene glycol : Potassium hydroxide) | 1:2 to 1:4 | [6] |

| Reaction Time | 18-24 hours | [4][5] |

| Crude Yield | 38-44% | [4][5] |

Table 2: Purification of this compound

| Parameter | Value | Reference |

| Boiling Point (0.2 Torr) | 116 °C | [1] |

| Melting Point (Pure) | 38–39.5 °C | [4][5] |

| Yield from Recrystallization (from crude) | 56-66% | [4][5] |

| Yield from Complexation with Ba salt (from crude) | 34% (vs. 25% for distillation) | [7] |

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 264.32 g/mol | [1] |

| Density | 1.237 g/cm³ | [1] |

| Solubility in Water | 75 g/L | [1] |

Conclusion

The synthesis of this compound via a template-assisted Williamson ether synthesis is a robust and widely used method. While the initial synthesis provides a moderate yield of the crude product, subsequent purification is crucial for obtaining high-purity material. A combination of vacuum distillation and recrystallization from acetonitrile is a highly effective and commonly employed purification strategy. For specific applications requiring ultra-dry conditions or for challenging separations, alternative purification methods such as complexation with metal salts or chromatography can be utilized. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and purify this compound for a variety of applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]

- 6. CN103275059A - Method for preparing 18-crown ether-6 - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. santaisci.com [santaisci.com]

The Inner Workings of a Molecular Shuttle: A Technical Guide to Phase Transfer Catalysis with 18-Crown-6

For Researchers, Scientists, and Drug Development Professionals

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, enabling reactions between reagents in immiscible phases. At the heart of many efficient PTC systems lies the macrocyclic polyether 18-crown-6, a molecule renowned for its remarkable ability to selectively bind and transport cations across phase boundaries. This in-depth technical guide elucidates the core mechanism of phase transfer catalysis using this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to empower researchers in their synthetic endeavors.

The Core Mechanism: Encapsulation and Anion Activation

The efficacy of this compound as a phase transfer catalyst stems from its unique structure—a cyclic arrangement of six ethylene oxide units. This creates a central cavity with a diameter of 2.6-3.2 Å, which is ideally suited for encapsulating specific cations, most notably the potassium ion (K⁺).[1] The mechanism can be dissected into a series of equilibrium steps:

-

Cation Complexation: The oxygen atoms lining the interior of the this compound ring create a polar, hydrophilic environment. These oxygen atoms act as Lewis bases, donating their lone pairs of electrons to coordinate with a metal cation from an aqueous or solid phase. This host-guest interaction is highly selective, with the stability of the complex being dependent on the match between the cation's ionic radius and the crown ether's cavity size.[2][3]

-

Formation of a Lipophilic Complex: The exterior of the this compound molecule is nonpolar and hydrocarbon-like, rendering the [cation⊂this compound]⁺ complex soluble in organic solvents.[1] This lipophilicity is the key to its function as a phase transfer agent.

-

Anion Transport: To maintain charge neutrality, the complexed cation is accompanied by its counter-anion into the organic phase. This process effectively shuttles the anion from a phase where it is unreactive (e.g., an aqueous solution or a solid crystal lattice) into the organic phase where the substrate resides.

-

Anion Activation and Reaction: Once in the organic phase, the anion is poorly solvated and only loosely associated with the large, diffuse [cation⊂this compound]⁺ complex. This results in a "naked" or highly reactive anion, which can then readily participate in the desired organic reaction, such as nucleophilic substitution or oxidation.[4]

-

Catalyst Regeneration: After the reaction, the newly formed inorganic salt, complexed with the this compound, can return to the initial phase, allowing the crown ether to be released and participate in another catalytic cycle.

This catalytic cycle is a dynamic process governed by a series of equilibria, as illustrated in the following diagram.

References

An In-depth Technical Guide to Crown Ethers and the Significance of 18-Crown-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of crown ethers, a class of macrocyclic polyethers that have revolutionized various fields of chemistry and biochemistry. We will delve into their serendipitous discovery, fundamental principles of host-guest chemistry, and focus specifically on the archetypal and highly significant member, 18-crown-6. This document details its synthesis, cation binding properties, and pivotal applications, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key processes.

Introduction: The Dawn of Host-Guest Chemistry

Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups.[1] The most common crown ethers are cyclic oligomers of ethylene oxide, with the repeating unit being ethyleneoxy (–CH₂CH₂O–).[1] Their name, coined by Charles J. Pedersen, stems from the resemblance of the molecule's structure when complexed with a cation to a crown sitting on a head.[1]

The discovery of crown ethers in 1967 by Pedersen, a chemist at DuPont, was a landmark event in chemistry.[1][2] While attempting to synthesize a complexing agent for divalent cations, he isolated a crystalline by-product that, unexpectedly, showed a remarkable affinity for potassium cations.[1][3] This serendipitous finding of dibenzo-18-crown-6 marked the birth of macrocyclic and supramolecular chemistry, establishing the foundational principles of molecular recognition and host-guest chemistry.[4][5] This work was of such fundamental importance that Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987.[1][4]

The significance of crown ethers lies in their unique ability to selectively bind specific cations within their central cavity. The interior of the ring is lined with electron-rich oxygen atoms, creating a hydrophilic environment ideal for coordinating with positively charged ions.[6] Conversely, the exterior of the ring is composed of ethylene groups, rendering it hydrophobic and enabling the entire complex to dissolve in nonpolar organic solvents.[7][8] This dual characteristic is the key to many of their applications.

The Archetype: this compound

Among the family of crown ethers, this compound is one of the most studied and utilized. Its structure consists of an 18-membered ring containing six oxygen atoms.[5] This specific arrangement creates a cavity with an estimated diameter of 2.6–3.2 Å, which is an ideal fit for the potassium cation (K⁺), whose ionic diameter is approximately 2.66 Å.[7] This "size-fit" relationship is a primary determinant of its remarkable binding selectivity.

Physicochemical Properties

This compound is a white, hygroscopic crystalline solid at room temperature.[5] It is notable for its solubility in water and a wide range of organic solvents.[9][10] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 1,4,7,10,13,16-Hexaoxacyclooctadecane | [5][9] |

| Chemical Formula | C₁₂H₂₄O₆ | [5] |

| Molar Mass | 264.315 g/mol | [5] |

| Melting Point | 37 to 40 °C (310 to 313 K) | [5] |

| Boiling Point | 116 °C (at 0.2 Torr) | [5] |

| Density | 1.237 g/cm³ | [5] |

| Cavity Diameter | 2.6 - 3.2 Å | [7] |

| Solubility in Water | 75 g/L | [5] |

| Solubility (General) | Soluble in most organic solvents | [9][10] |

Cation Binding Selectivity

The defining feature of this compound is its high affinity for the potassium cation. The six oxygen atoms, spaced symmetrically within the ring, can effectively coordinate with the K⁺ ion, replacing its hydration shell. This complexation is a delicate balance of factors including the relative sizes of the cation and the crown ether's cavity, the charge density of the cation, and the nature of the solvent. The stability of these complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates stronger binding.

| Cation | Ionic Diameter (Å) | log K (Methanol) | log K (Water) | log K (Acetone) |

| Li⁺ | 1.20 | 1.70 | 0.3 | 1.5 |

| Na⁺ | 1.90 | 4.32 | 0.8 | 4.6 |

| K⁺ | 2.66 | 6.08 | 2.03 | 6.0 |

| Rb⁺ | 2.96 | 5.23 | 1.56 | 5.2 |

| Cs⁺ | 3.38 | 4.61 | 0.99 | 4.6 |

| NH₄⁺ | 2.86 | 4.14 | 1.19 | - |

Note: Ionic diameter values can vary slightly depending on the measurement method and coordination number. Log K values are compiled from multiple sources and represent typical reported values.[6][7][11]

Key Applications and Significance

The ability of this compound to selectively complex cations and solubilize them in organic media underpins its widespread use, particularly as a phase-transfer catalyst.

Phase-Transfer Catalysis (PTC)

Many organic reactions require the interaction of an ionic salt (often a nucleophile or an oxidizing agent) with an organic substrate. A major challenge is that these reactants often have mutually exclusive solubilities; the salt is soluble in a polar phase (like water) while the organic substrate is soluble in a nonpolar organic phase.

This compound overcomes this barrier by acting as a phase-transfer agent. It complexes the cation of the salt (e.g., K⁺ from KMnO₄). The resulting [K(this compound)]⁺ complex has a hydrophobic exterior, allowing it to be extracted into the organic phase, dragging the anion (e.g., MnO₄⁻) along with it. This "naked" anion in the organic phase is poorly solvated and thus becomes a remarkably potent nucleophile or oxidant, dramatically accelerating reaction rates.[7][8] A classic example is the solubilization of potassium permanganate in benzene, creating a powerful oxidizing solution known as "purple benzene".[5][7]

Applications in Drug Development and Research

While primarily a tool in synthesis, the principles demonstrated by this compound have implications for biomedical research:

-

Ionophore Activity: By facilitating the transport of ions across hydrophobic barriers, crown ethers serve as models for natural ionophores, which are crucial for maintaining ion gradients across biological membranes.[8][12]

-

Drug Delivery: The host-guest concept is being explored for drug delivery systems, where a carrier molecule can encapsulate a drug, modify its solubility, and facilitate its transport to a target site.[12]

-

Radiopharmaceuticals: The strong and selective chelation properties are applied in the production of radiotracers for diagnostic imaging, where a radioactive metal ion must be stably bound to a targeting molecule.[12]

Experimental Protocols

Synthesis of this compound (Modified Williamson Ether Synthesis)

This procedure is adapted from the reliable method published in Organic Syntheses. It involves the potassium-ion templated cyclization of triethylene glycol and 1,2-bis(2-chloroethoxy)ethane. The potassium ion acts as a template, organizing the reactants into a conformation that favors the formation of the 18-membered ring.

Materials:

-

Triethylene glycol

-

1,2-bis(2-chloroethoxy)ethane

-

Potassium hydroxide (85%)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Acetonitrile

-

3-L three-necked flask, mechanical stirrer, reflux condenser, addition funnel

Procedure:

-

Reaction Setup: Charge the 3-L flask with 112.5 g (0.75 mol) of triethylene glycol and 600 mL of THF.

-

Base Addition: Begin stirring and add a solution of 109 g (1.65 mol) of 85% KOH dissolved in 70 mL of water. The solution will warm slightly.

-

Alkylation: After stirring vigorously for approximately 15 minutes, add a solution of 140.3 g (0.75 mol) of 1,2-bis(2-chloroethoxy)ethane in 100 mL of THF in a steady stream via the addition funnel.

-

Reflux: Heat the mixture to reflux and maintain vigorous stirring for 18–24 hours.

-

Workup (Part 1): Allow the solution to cool to room temperature. Remove the bulk of the THF under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the resulting thick, brown slurry with 500 mL of dichloromethane and filter through a glass frit to remove the potassium chloride salts. Wash the collected salts with additional dichloromethane.

-

Drying and Concentration: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent to a minimum volume.

-

Distillation: Distill the crude product under high vacuum (e.g., 0.2 mm Hg). Collect the fraction boiling between 100–167 °C.

-

Purification: To 50 g of the crude, distilled product, add 100 mL of acetonitrile. Heat the slurry to dissolve the material, then stir vigorously as it cools to room temperature, allowing the fine white crystals of the this compound-acetonitrile complex to precipitate.

-

Isolation: Cool the flask in a freezer for 24-48 hours to maximize precipitation. Collect the solid complex by rapid filtration and wash with a small amount of cold acetonitrile.

-

Final Product: Transfer the hygroscopic crystals to a round-bottomed flask and remove the acetonitrile under high vacuum with gentle warming (~35 °C) for 2–3 hours. The pure, colorless this compound will remain.

Phase-Transfer Catalyzed Oxidation of an Alkene

This representative protocol describes the oxidation of an alkene (e.g., cyclohexene) to a cis-diol using potassium permanganate solubilized in an organic solvent by this compound.

Materials:

-

Cyclohexene

-

Potassium permanganate (KMnO₄)

-

This compound

-

Benzene or Toluene

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane or Ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask, magnetic stirrer, reflux condenser

Procedure:

-

Catalyst Solution ("Purple Benzene"): In a round-bottomed flask equipped with a magnetic stirrer, add 1.0 g of potassium permanganate and 0.2 g of this compound to 50 mL of benzene. Stir vigorously for 10-15 minutes. The benzene will develop an intense purple color as the [K(this compound)]⁺MnO₄⁻ complex forms and dissolves.

-

Reaction: To the stirred purple solution, add 1.0 mL of cyclohexene dropwise. A brown precipitate of manganese dioxide (MnO₂) will begin to form.

-

Reaction Conditions: For cold conditions (leading to the diol), stir the reaction at room temperature and monitor by TLC until the cyclohexene is consumed. For harsher, oxidative cleavage conditions, the reaction can be gently heated to reflux.[3][13][14]

-

Quenching: After the reaction is complete (disappearance of purple color and starting material), cool the mixture and quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the brown MnO₂ dissolves and the solution becomes colorless.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product (cyclohexane-1,2-diol). The product can be further purified by recrystallization or chromatography.

Safety and Handling

Crown ethers, including this compound, should be handled with care as their toxicological properties are not fully elucidated. They may be readily absorbed through the skin and have been reported to cause central nervous system effects in acute toxicity studies.[7]

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: this compound is hygroscopic; store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a cornerstone molecule in supramolecular chemistry. Its discovery not only introduced a new class of compounds but also a new way of thinking about molecular interactions. Its elegant structure, perfectly pre-organized for the complexation of potassium, provides a powerful demonstration of the principles of molecular recognition. For researchers in organic synthesis and drug development, this compound remains an indispensable tool for catalysis and a foundational model for the design of more complex host-guest systems, ionophores, and targeted delivery vehicles. Its significance extends far beyond its initial discovery, continuing to inspire innovations in chemistry and medicine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acs.org [acs.org]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. Alkali metal - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. webassign.net [webassign.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. Ionic radius - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. savemyexams.com [savemyexams.com]

- 14. cognitoedu.org [cognitoedu.org]

The Solubility of 18-Crown-6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 18-crown-6 in various organic solvents. This information is critical for a wide range of applications, including phase-transfer catalysis, the formulation of drug delivery systems, and the design of novel analytical methods. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Units |

| Water | Not Specified | 75 | g/L[1][2] |

| Benzene | Not Specified | Soluble | -[3] |

| Acetone | Not Specified | Soluble | -[3] |

| Chloroform | Not Specified | Soluble | -[3] |

| Chloroform | Not Specified | Slightly Soluble | - |

| Methanol | Not Specified | Very Slightly Soluble | - |

| Acetonitrile | High | Soluble | - |

| Acetonitrile | Low | Less Soluble | - |

| Tetrahydrofuran (THF) | Not Specified | Soluble | -[1] |

Note: The qualitative descriptions "Soluble", "Slightly Soluble", and "Very Slightly Soluble" are based on general statements in chemical literature. The solubility in acetonitrile is inferred from its common use as a recrystallization solvent for this compound.[1]

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound in an organic solvent can be achieved through various experimental methods. The isothermal shake-flask method is a widely accepted technique for obtaining equilibrium solubility data. The concentration of the resulting saturated solution can then be determined using a suitable analytical method, such as UV-Vis spectrophotometry or gas chromatography (GC).

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute (this compound) with the solvent at a constant temperature until the solution is saturated.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and may range from 24 to 72 hours. Preliminary studies are recommended to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature environment for several hours (typically 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilution: Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method to be used.

-

Quantification: Determine the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry or Gas Chromatography).

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The solubility is typically expressed in g/100g of solvent or mol/L.

Analytical Quantification: UV-Vis Spectrophotometry

For solvents in which this compound exhibits UV absorbance, a quantitative determination can be performed. Since this compound itself does not have a strong chromophore, this method is more applicable to its derivatives or when a complexing agent that forms a colored species is used. However, for the purpose of a general protocol, the steps are outlined below.

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, saturated solution prepared using the isothermal shake-flask method.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor.

Analytical Quantification: Gas Chromatography (GC)

Gas chromatography is a more universally applicable method for the quantification of this compound in various organic solvents.

Procedure:

-

Instrument Conditions:

-

Column: A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).

-

Injector Temperature: Typically 250 °C.

-

Detector: Flame Ionization Detector (FID) is commonly used. Detector temperature is typically set to 280-300 °C.

-

Oven Temperature Program: An initial temperature of around 150 °C, held for a few minutes, followed by a ramp up to 250-280 °C at a rate of 10-20 °C/min. The final temperature should be held for several minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. It is also advisable to use an internal standard.

-

Calibration Curve: Inject the standard solutions into the GC and record the peak areas. Plot a calibration curve of the peak area ratio (this compound to internal standard) versus the concentration of this compound.

-

Sample Analysis: Inject the diluted, saturated solution (containing the internal standard) into the GC.

-

Concentration Determination: From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Logical Flow for Analytical Quantification.

References

Spectroscopic Analysis and Characterization of 18-Crown-6: A Technical Guide

Executive Summary: 18-crown-6 is a macrocyclic polyether renowned for its ability to selectively form stable complexes with cations, particularly potassium (K⁺).[1] This property makes it an invaluable tool in various scientific fields, including phase-transfer catalysis, drug delivery, and sensor development. A thorough understanding of its structural and electronic properties, both in its free state and when complexed, is paramount for its effective application. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze and characterize this compound: Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Due to the molecule's high degree of symmetry in its free form, its NMR spectra are remarkably simple, consisting of single sharp signals.

Proton (¹H) NMR Spectroscopy

In its free state, all 24 protons on the ethylene bridges of the this compound ring are chemically and magnetically equivalent. This results in a single, sharp peak in the ¹H NMR spectrum.[2] Upon complexation with a cation, changes in the conformation of the crown ether and the induced electronic effects can lead to shifts in this resonance, providing valuable information about the binding event.

Carbon-13 (¹³C) NMR Spectroscopy

Similarly, the 12 carbon atoms of the free this compound molecule are all chemically equivalent, giving rise to a single signal in the ¹³C NMR spectrum. This signal's position is also sensitive to the host-guest complexation and the solvent environment.

Quantitative NMR Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H | CDCl₃ | 3.67 | Singlet | [3] |

| ¹H | CCl₄ | 3.56 | Singlet | [2] |

| ¹³C | CDCl₃ | 70.79 | Singlet | [4][5] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

For Complexation Studies: Prepare a stock solution of this compound and a separate stock solution of the metal salt (e.g., potassium chloride) of known concentrations. Titrate the this compound solution with aliquots of the metal salt solution directly in the NMR tube, acquiring a spectrum after each addition.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire the ¹H spectrum, typically requiring 8-16 scans. For ¹³C, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of the molecular bonds within this compound. These techniques are particularly sensitive to the molecule's conformation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a very strong and characteristic absorption band corresponding to the asymmetric stretching of the C-O-C ether linkages.[6] The position and shape of this band are highly sensitive to the conformation of the crown ether ring, which changes significantly upon complexation with a metal cation.[7]

Raman Spectroscopy

Raman spectroscopy is complementary to IR and is particularly useful for studying the symmetric vibrations of the crown ether framework. Specific Raman bands can be used as markers for complex formation. For instance, in complexes with potassium ions, a characteristic band appears around 870 cm⁻¹, which is attributed to a combination of CH₂ rocking and C-O-C stretching modes.[8]

Quantitative Vibrational Data

| Technique | Wavenumber (cm⁻¹) | Assignment | Notes |

| IR | ~2889 | ν(C-H) | C-H stretching |

| IR | ~1470 | δ(CH₂) | CH₂ scissoring/bending |

| IR | ~1360 | δ(CH₂) | CH₂ wagging |

| IR | ~1250 | δ(CH₂) | CH₂ twisting |

| IR | ~1107 - 1119 | νₐₛ(C-O-C) | Asymmetric C-O-C stretching, very strong.[6] |

| Raman | ~2960 | ν(C-H) | C-H stretching |

| Raman | ~1477 / 1464 | δ(CH₂) | CH₂ scissoring/bending[9] |

| Raman | ~1132 - 1139 | ν(C-O), ν(C-C) | C-O and C-C stretching modes.[9][10] |

| Raman | ~870 | CH₂ rock + ν(C-O-C) | Characteristic band in K⁺ complexes.[8] |

| Raman | ~833 / 825 | CH₂ rocking | Methylene rocking modes.[9] |

Experimental Protocol: Vibrational Spectroscopy

-

FT-IR Spectroscopy:

-

Sample Preparation: For solid samples, mix a small amount of this compound with dry potassium bromide (KBr) powder and press into a transparent pellet. Alternatively, a spectrum can be obtained from a thin film by melting the sample between two salt plates (e.g., NaCl or KBr) or by casting a solution onto a plate and evaporating the solvent.

-

Data Acquisition: Place the sample in the beam path of an FT-IR spectrometer. Collect a background spectrum (of air or the pure KBr pellet) first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the solid or liquid sample onto a microscope slide or into a quartz cuvette.

-

Data Acquisition: Use a Raman spectrometer equipped with a laser source (e.g., 632.8 nm He-Ne or 785 nm diode laser).[8][11] Focus the laser onto the sample and collect the scattered light. Acquisition times and laser power may need to be optimized to prevent sample degradation while achieving a good signal.

-

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight of this compound and studying the stoichiometry of its non-covalent complexes with cations.

-

Electron Ionization (EI): This hard ionization technique is suitable for the pure compound, providing a clear molecular ion peak and a characteristic fragmentation pattern.

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for studying host-guest complexes. Solutions containing this compound and a metal salt can be analyzed directly, allowing for the detection of the intact [this compound + Cation]⁺ complex.[12]

Quantitative Mass Spectrometry Data

| Technique | m/z Value | Assignment / Possible Fragment |

| EI | 264 | [M]⁺ (Molecular Ion) |

| EI | 89 | [C₄H₉O₂]⁺ |

| EI | 45 | [C₂H₅O]⁺ |

| ESI | 303.1 | [M+K]⁺ (Complex with Potassium) |

| ESI | 287.1 | [M+Na]⁺ (Complex with Sodium) |

Note: The exact m/z values for complexes will depend on the specific cation and its isotopes.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

For EI-MS: Dissolve a small amount of this compound in a volatile organic solvent like methanol or dichloromethane.

-

For ESI-MS: Prepare a dilute solution (e.g., 1-10 µM) of this compound and the metal salt of interest (e.g., KCl) in a solvent mixture such as methanol/water.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe might be used. For ESI, the solution is infused at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, optimize the source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the complex and minimize fragmentation.

UV-Visible (UV-Vis) Spectroscopy

Unmodified this compound is a saturated polyether and lacks chromophores that absorb light in the typical UV-Vis range (200-800 nm). Therefore, it is transparent and does not have a characteristic UV-Vis spectrum. However, this technique becomes highly valuable for:

-

Studying Chromophoric Derivatives: Analyzing derivatives such as Dibenzo-18-crown-6, which contains benzene rings that absorb UV light.[13][14]

-

Investigating Complexation: Monitoring changes in the UV-Vis spectrum of a guest molecule (a chromophore) upon addition of this compound. This allows for the determination of binding constants and stoichiometry.[15]

Experimental Protocol: UV-Vis Complexation Study

-

Sample Preparation: Prepare a solution of the chromophoric guest molecule at a fixed concentration in a suitable solvent (e.g., water, DMSO/water).[15] The concentration should be chosen to give an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Titration: Record the initial UV-Vis spectrum of the guest solution. Then, add successive, small aliquots of a concentrated this compound solution, recording a new spectrum after each addition.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of this compound. The resulting binding isotherm can be fitted to an appropriate model (e.g., 1:1 binding) to calculate the association constant (Kₐ).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization processes.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Workflow for an NMR titration experiment to study cation complexation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (17455-13-9) 13C NMR spectrum [chemicalbook.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. avestia.com [avestia.com]

The Crown Jewel of Host-Guest Chemistry: A Theoretical and Computational Deep Dive into 18-Crown-6

For Immediate Release

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the host-guest chemistry of 18-crown-6. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental protocols, and visualizes complex workflows to offer a comprehensive understanding of this remarkable macrocycle.

Introduction: The Enduring Allure of this compound

Since its discovery by Charles Pedersen, this compound has captivated chemists with its exceptional ability to selectively bind cations, most notably the potassium ion (K⁺). This selectivity, governed by the "size-fit" concept where the cation diameter closely matches the cavity of the crown ether, has paved the way for its use in diverse applications, from phase-transfer catalysis to the development of novel drug delivery systems.[1] The intricate dance between host and guest is governed by a delicate balance of non-covalent interactions, including ion-dipole, hydrogen bonding, and van der Waals forces. Understanding these interactions at a molecular level is paramount for designing new host-guest systems with tailored properties.

Computational chemistry has emerged as an indispensable tool for elucidating the structural, energetic, and dynamic aspects of this compound complexes. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide unparalleled insights into binding energies, conformational changes, and the influence of the solvent environment.[2] This guide will delve into these computational approaches and their experimental validation, offering a holistic view of the current state of research in this vibrant field.

Computational Approaches to this compound Host-Guest Chemistry

The study of this compound and its complexes heavily relies on a synergistic relationship between theoretical calculations and experimental validations. This section outlines the primary computational methods employed and the experimental techniques used to corroborate theoretical findings.

Theoretical Framework

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is particularly effective for determining the geometries and binding energies of host-guest complexes.[2][3] By approximating the electron density, DFT provides a balance between computational cost and accuracy, making it a workhorse for studying these systems. Common applications include optimizing the structures of this compound complexes with various cations and calculating their binding affinities.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular systems over time. By solving Newton's equations of motion for a collection of atoms, MD can reveal the conformational flexibility of this compound, the dynamics of guest binding and unbinding, and the role of solvent molecules in the complexation process. These simulations are crucial for understanding the thermodynamic and kinetic aspects of host-guest interactions in realistic environments.

The general workflow for a computational study of this compound host-guest binding is depicted below:

Experimental Validation

Theoretical predictions are only as valuable as their experimental validation. Several key techniques are used to probe the thermodynamics and kinetics of this compound complexation.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying host-guest interactions in solution.[7] By monitoring changes in the chemical shifts of the host or guest nuclei upon complexation, one can determine the binding constant and gain insights into the structure of the complex. Both ¹H and ¹³C NMR are commonly used, and for certain cations, such as ²³Na or ³⁹K, direct observation of the guest nucleus is possible.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical and experimental studies on this compound and its derivatives.

Calculated Binding Energies of this compound with Alkali Metal Cations (Gas Phase)

| Cation | Computational Method | Binding Energy (kcal/mol) | Reference |

| Li⁺ | DFT | -38.5 | [2] |

| Na⁺ | DFT | -28.9 | [2] |

| K⁺ | DFT | -23.1 | [2] |

| Rb⁺ | DFT | -19.8 | [2] |

| Cs⁺ | DFT | -16.9 | [2] |

Experimental Thermodynamic Parameters for Cation Binding by this compound in Aqueous Solution

| Cation | log K | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Temperature (K) | Reference |

| K⁺ | 2.03 | -2.77 | -6.21 | -3.44 | 298.15 | [8] |

| Tl⁺ | 2.29 | -3.12 | -5.73 | -2.61 | 298.15 | [8] |

| Sr²⁺ | 2.72 | -3.71 | -3.49 | 0.22 | 298.15 | [8] |

| Ba²⁺ | 3.87 | -5.28 | -7.21 | -1.93 | 298.15 | [8] |

| Pb²⁺ | 4.27 | -5.82 | -8.10 | -2.28 | 298.15 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound host-guest chemistry.

Isothermal Titration Calorimetry (ITC) Protocol for this compound and Cation Binding

-

Solution Preparation:

-

Prepare a solution of this compound (typically in the low millimolar range, e.g., 1-5 mM) in deionized water or a suitable buffer.

-

Prepare a solution of the cation salt (e.g., KCl, BaCl₂) at a concentration approximately 10-20 times that of the this compound solution. Ensure the solvent is identical to that of the crown ether solution to minimize heats of dilution.

-

Degas both solutions for at least 10 minutes prior to the experiment to prevent bubble formation in the calorimeter cell.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe with the experimental solvent.

-

Load the this compound solution into the sample cell (typically ~1.4 mL for standard calorimeters).

-

Load the cation solution into the injection syringe (typically ~250-300 µL).

-

Set the experimental temperature (e.g., 298.15 K) and allow the system to equilibrate.

-

-

Titration:

-

Perform an initial small injection (e.g., 1-2 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 10 µL each) with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Correct for heats of dilution by performing a control experiment where the cation solution is injected into the solvent alone.

-

Fit the corrected data to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

The logical flow of an ITC experiment is illustrated below:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. Thermodynamics of the interaction of this compound with K+, Ti+, Ba2+, Sr2+ and Pb2+ from 323.15 to 398.15 K - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

The Serendipitous Discovery of 18-Crown-6 and its Revolutionary Impact on Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, discovery, and profound impact of 18-crown-6, a pioneering macrocyclic polyether. We will explore the serendipitous nature of its discovery by Charles J. Pedersen and the subsequent revolution it ignited in the field of supramolecular chemistry. This guide provides an in-depth analysis of its unique cation-binding properties, supported by a comprehensive compilation of binding constant data. Furthermore, it details the experimental protocols for its synthesis and its application as a phase-transfer catalyst, a technique that has significantly influenced organic synthesis and, by extension, the drug development process.

A Fortuitous Discovery: The Birth of Crown Ethers

In the early 1960s, while working as a research chemist at DuPont, Charles J. Pedersen made a serendipitous discovery that would fundamentally alter the landscape of chemistry.[1] While attempting to synthesize a complexing agent for vanadium, he unexpectedly isolated a small quantity of a white, crystalline byproduct.[2][3] Intrigued by its unusual properties, Pedersen identified the compound as 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadecane, the first-ever "crown ether".[2] This cyclic polyether, later named dibenzo-18-crown-6, exhibited the remarkable ability to form stable complexes with alkali metal cations.[2] This discovery marked the dawn of supramolecular chemistry, the study of chemical systems composed of a discrete number of assembled molecular subunits or components. For his pioneering work, Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987.[4]

The naming convention for crown ethers, "x-crown-y," was established by Pedersen, where 'x' represents the total number of atoms in the ring and 'y' denotes the number of oxygen atoms.[5] Thus, this compound refers to an 18-membered ring containing six oxygen atoms.[5]

The Key to a Crown's Power: Cation Binding and Selectivity

The defining characteristic of this compound and other crown ethers is their ability to selectively bind specific cations. This selectivity is primarily governed by the "size-fit" relationship, where the cation that best fits into the central cavity of the crown ether forms the most stable complex. The cavity of this compound, with a diameter of 2.6-3.2 Å, is ideally suited to encapsulate the potassium ion (K⁺), which has an ionic diameter of 2.66 Å.[1][6] This strong and selective binding has profound implications for chemical reactions and processes.

The oxygen atoms lining the interior of the crown ether ring create a hydrophilic cavity, rich in electron density, which effectively solvates the encapsulated cation. The exterior of the ring, composed of ethylene bridges, is hydrophobic, allowing the entire complex to dissolve in nonpolar organic solvents. This unique property enables the transport of inorganic salts into organic phases, a critical function in many chemical transformations.

Quantitative Analysis of Cation Binding

The strength of the interaction between a crown ether and a cation is quantified by the binding constant (K), often expressed as its logarithm (log K). The following table summarizes the binding constants of this compound with various cations in different solvents.

| Cation | Ionic Diameter (Å) | Solvent | Log K | Reference |

| Li⁺ | 1.20 | Methanol | 1.60 | |

| Na⁺ | 1.90 | Methanol | 4.30 | |

| K⁺ | 2.66 | Methanol | 6.10 | [7] |

| Rb⁺ | 2.96 | Methanol | 5.20 | |

| Cs⁺ | 3.38 | Methanol | 4.60 | |

| NH₄⁺ | 2.86 | Methanol | 4.14 | |

| Ca²⁺ | 1.98 | Methanol | 3.90 | |

| Sr²⁺ | 2.26 | Methanol | >5.5 | |

| Ba²⁺ | 2.68 | Methanol | >5.5 | |

| Pb²⁺ | 2.40 | Methanol | >5.0 |

Note: This table is a compilation from various sources and reaction conditions may vary.

Synthesis of this compound: Experimental Protocol

The original synthesis of this compound by Pedersen resulted in a very low yield.[4] However, subsequent modifications, such as the Williamson ether synthesis, have significantly improved the efficiency of its production.

Modified Williamson Ether Synthesis

This method involves the reaction of a diol with a dihalide in the presence of a base. The potassium cation acts as a template, organizing the reactants into a conformation that favors cyclization.

Materials:

-

Triethylene glycol

-

1,2-Bis(2-chloroethoxy)ethane

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Acetonitrile

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve triethylene glycol in THF.

-

Slowly add a concentrated aqueous solution of potassium hydroxide to the flask while stirring vigorously.

-

Add a solution of 1,2-bis(2-chloroethoxy)ethane in THF dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 18-24 hours.

-

After cooling, remove the THF by rotary evaporation.

-

Dilute the resulting slurry with dichloromethane and filter to remove the potassium chloride salt.

-

Wash the organic filtrate with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

The crude this compound can be purified by distillation under reduced pressure followed by recrystallization from acetonitrile.

References

- 1. repository.qu.edu.iq [repository.qu.edu.iq]

- 2. home.iitk.ac.in [home.iitk.ac.in]

- 3. Effect of this compound on Oxytocin Stability in Aqueous Buffer Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. iipseries.org [iipseries.org]

- 6. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

The Crown Jewel of Supramolecular Chemistry: A Technical Guide to 18-Crown-6

An in-depth exploration of the fundamental principles, quantitative binding analysis, and experimental methodologies of 18-Crown-6, a foundational macrocycle in host-guest chemistry and beyond.

Introduction

In the realm of supramolecular chemistry, where the intricate dance of molecules governs the formation of complex, functional assemblies, few molecules hold as iconic a status as this compound. This cyclic polyether, with its simple yet elegant structure of six repeating ethylene oxide units, has been a cornerstone of host-guest chemistry since its discovery by Charles J. Pedersen, a feat that contributed to his 1987 Nobel Prize in Chemistry. Its remarkable ability to selectively bind cations, particularly the potassium ion (K⁺), has paved the way for advancements in fields ranging from phase-transfer catalysis to the development of sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the core principles of this compound, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, cation binding characteristics, the factors influencing complexation, and the experimental protocols used to elucidate these interactions.

Core Principles of this compound in Supramolecular Chemistry

The defining feature of this compound is its central cavity, lined with six oxygen atoms. These oxygen atoms, with their lone pairs of electrons, create a negatively polarized environment that is highly attractive to positively charged ions. The diameter of this cavity is estimated to be between 2.6 and 3.2 Ångstroms, a size that is remarkably complementary to the ionic radius of the potassium cation (approximately 2.76 Å). This "size-fit" relationship is a key determinant of the high selectivity of this compound for K⁺.

The interaction between this compound (the "host") and a cation (the "guest") is a classic example of host-guest chemistry. The cation is held within the cavity through a series of ion-dipole interactions with the oxygen atoms. This encapsulation effectively shields the cation from the surrounding solvent, a crucial factor in many of its applications.

Quantitative Analysis of Cation Binding

The strength of the interaction between this compound and a cation is quantified by the binding constant (K), often expressed as its logarithm (log K). A higher log K value indicates a more stable complex. The thermodynamics of this complexation are described by the changes in enthalpy (ΔH°) and entropy (ΔS°).

Binding Constants and Thermodynamic Data

The following tables summarize the binding constants and thermodynamic parameters for the complexation of this compound with various cations in different solvents.

| Cation | Ionic Radius (Å) | Solvent | Log K |

| Li⁺ | 0.76 | Methanol | 1.70 |

| Na⁺ | 1.02 | Methanol | 4.32 |

| K⁺ | 1.38 | Methanol | 6.10[1] |

| Rb⁺ | 1.52 | Methanol | 5.23 |

| Cs⁺ | 1.67 | Methanol | 4.61 |

| NH₄⁺ | 1.48 | Methanol | 4.14 |

| Ag⁺ | 1.15 | Methanol | 4.30 |

| Pb²⁺ | 1.19 | Methanol | >5.0 |

| Ba²⁺ | 1.35 | Methanol | 7.04 |

| Sr²⁺ | 1.18 | Methanol | 5.70 |

| Cation | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Na⁺ | Water | -17.6 | 1.7 |

| K⁺ | Water | -53.6 | -113 |

| Rb⁺ | Water | -47.3 | -113 |

| Cs⁺ | Water | -34.7 | -88 |

| NH₄⁺ | Water | -31.0 | -54 |

| Ba²⁺ | Water | -36.0 | -25 |

| Sr²⁺ | Water | -28.0 | -13 |

| Pb²⁺ | Water | -46.0 | -54 |

Factors Influencing Complexation

The stability of the this compound-cation complex is not solely dependent on the size-fit principle but is also significantly influenced by several other factors:

-

Solvent: The nature of the solvent plays a critical role. In polar, protic solvents like water, the solvent molecules themselves can strongly solvate the cations, competing with the crown ether for binding. In less polar, aprotic solvents, the cation is less solvated, leading to stronger complexation with the crown ether.

-

Anion: The counter-ion of the cationic guest can also affect complexation. "Naked" anions, which are poorly solvated, can form tight ion pairs with the complexed cation, influencing the overall stability.

-

Temperature: The thermodynamics of complexation, as shown by the enthalpy and entropy values, are temperature-dependent. For many systems, the complexation is enthalpically driven and entropically disfavored.

Experimental Protocols

A variety of techniques are employed to study the interaction between this compound and cations. Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound (typically in the micromolar range, e.g., 20 µM) in a suitable buffer.

-

Prepare a solution of the cation salt (e.g., KCl) in the identical buffer at a concentration 10-20 times that of the this compound solution (e.g., 200-400 µM).

-

Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the this compound solution into the sample cell and the cation solution into the injection syringe.

-

Set the injection volume (e.g., 2-10 µL) and the spacing between injections (e.g., 150-180 seconds) to allow for a return to the baseline.

-

-

Data Acquisition and Analysis:

-

Perform an initial injection to account for any artifacts from the syringe insertion.

-

Carry out a series of injections of the cation solution into the this compound solution.

-

The raw data, a plot of heat change versus time, is integrated to yield a binding isotherm (a plot of heat change per injection versus the molar ratio of cation to this compound).

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K, ΔH°, and n).

-

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy can be used to monitor changes in the chemical environment of the this compound protons upon cation binding. These changes in chemical shift can be used to determine the binding constant.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., CD₃OD or CDCl₃) at a known concentration (e.g., 1 mM).

-

Prepare a stock solution of the cation salt in the same deuterated solvent at a much higher concentration (e.g., 50-100 mM).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the this compound solution alone. The ethylene protons of this compound typically show a sharp singlet.

-

Add small aliquots of the concentrated cation solution to the NMR tube containing the this compound solution.

-

Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing.

-

-

Data Analysis:

-

Monitor the chemical shift of the this compound proton signal as a function of the added cation concentration.

-

Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the binding constant (K).

-

Single Crystal X-ray Diffraction

This technique provides precise information about the three-dimensional structure of the this compound-cation complex in the solid state, including bond lengths and angles.

Methodology:

-

Crystal Growth:

-

Dissolve equimolar amounts of this compound and the metal salt in a suitable solvent or solvent mixture (e.g., methanol, acetonitrile).

-

Slowly evaporate the solvent at room temperature or use other crystallization techniques such as vapor diffusion or cooling to obtain single crystals.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and collecting the diffraction pattern at various orientations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-resolution structure of the complex.

-

Applications and Signaling Pathways

The unique properties of this compound have led to its application in a variety of scientific and technological domains.

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst. It can solubilize an inorganic salt, which is typically insoluble in an organic solvent, by complexing the cation. This allows the "naked" anion to participate in a reaction in the organic phase.

Caption: Mechanism of phase-transfer catalysis using this compound.

Drug Delivery Systems

The ability of this compound to encapsulate cations can be harnessed in drug delivery. For instance, a drug containing a cationic group can be complexed with this compound to enhance its solubility in lipid membranes, thereby improving its bioavailability.

Caption: Workflow for an this compound based drug delivery system.

Logical Relationships in Cation Selectivity

The selectivity of this compound for different cations is a multifactorial phenomenon. The "size-fit" principle provides a good initial model, but other factors such as cation charge density and solvation energy play crucial roles.

Caption: Key factors governing the cation selectivity of this compound.

Conclusion

This compound remains a molecule of profound importance in supramolecular chemistry. Its elegant simplicity, coupled with its remarkable and selective binding properties, has made it an invaluable tool for chemists across various disciplines. From its foundational role in establishing the principles of host-guest chemistry to its practical applications in catalysis and medicine, this compound continues to inspire the design of new functional molecular systems. A thorough understanding of its fundamental principles, quantitative binding characteristics, and the experimental techniques used for its study, as detailed in this guide, is essential for any researcher seeking to harness the power of this remarkable macrocycle.

References

Methodological & Application

Application Notes and Protocols: The Use of 18-Crown-6 in Organic Synthesis

Introduction